3-(1-Bromovinyl)anisole

Catalog No.
S14220568
CAS No.
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Bromovinyl)anisole

Product Name

3-(1-Bromovinyl)anisole

IUPAC Name

1-(1-bromoethenyl)-3-methoxybenzene

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3

InChI Key

QAPOWFGRJOBFOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)Br

3-(1-Bromovinyl)anisole, also known as 1-(2-bromovinyl)-4-methoxybenzene, is an organobromine compound characterized by the presence of a bromovinyl group attached to an anisole moiety. The chemical structure can be represented as C9H9BrO\text{C}_9\text{H}_9\text{BrO}, indicating that it consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom. This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor, reminiscent of anise.

The compound's unique structure allows it to participate in various

  • Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reactivity is often exploited in the synthesis of more complex organic molecules.
  • Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids, allowing for further functionalization of the molecule.
  • Reduction Reactions: The double bond in the vinyl group can be reduced to yield the corresponding alkane, which can serve as a precursor for other chemical transformations .

The synthesis of 3-(1-Bromovinyl)anisole can be achieved through several methods:

  • Bromination of Anisole: Anisole can undergo bromination followed by vinylation to introduce the bromovinyl group.
  • Vinylation Reactions: Utilizing vinyl halides (like bromoacetylene) with anisoles under suitable catalytic conditions can yield 3-(1-Bromovinyl)anisole.
  • Phase-Transfer Catalysis: A method involving the use of phase-transfer catalysts allows for efficient reactions between organic and inorganic phases, facilitating the synthesis of 3-(1-Bromovinyl)anisole from simpler precursors .

3-(1-Bromovinyl)anisole serves as an important intermediate in various applications:

  • Organic Synthesis: It is used to synthesize pharmaceuticals, agrochemicals, and dyes.
  • Material Science: The compound could be utilized in the development of new materials with specific electronic or optical properties due to its unique structural features.
  • Flavor and Fragrance Industry: Given its aromatic nature, it may find applications in perfumery or flavoring agents .

Interaction studies involving 3-(1-Bromovinyl)anisole focus on its reactivity with biological systems and other chemical entities. Research into its interactions with enzymes or receptors could provide insights into its potential therapeutic applications or toxicological profiles. Additionally, studies examining its behavior in various solvents and under different pH conditions would help elucidate its stability and reactivity patterns.

Several compounds share structural similarities with 3-(1-Bromovinyl)anisole, including:

  • 2-Bromoanisole: Similar structure but lacks the vinyl group; used primarily as a precursor in organic synthesis.
  • 4-Bromoanisole: Another isomer that exhibits different reactivity patterns; often used in Grignard reactions.
  • Vinyl Anisole: Contains a vinyl group but no bromine; used in polymer chemistry.
Compound NameStructure TypeKey Features
2-BromoanisoleBromo-substitutedLacks vinyl functionality
4-BromoanisoleBromo-substitutedOften forms Grignard reagents
Vinyl AnisoleVinyl-substitutedNo halogen; used in polymerization

3-(1-Bromovinyl)anisole stands out due to its combination of both bromine and vinyl functionalities, making it versatile for various synthetic pathways not available to its analogs. Its unique reactivity profile allows for diverse applications across multiple fields, including medicinal chemistry and materials science.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

211.98368 g/mol

Monoisotopic Mass

211.98368 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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